

An In-depth Technical Guide to 2-Methyl-1h-indol-6-amine

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Compound of Interest

Compound Name: 2-Methyl-1h-indol-6-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **2-Methyl-1h-indol-6-amine** (CAS No: 102308-53-2). This molecule is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.^[1] ^[2] The presence of both a methyl group at the 2-position and an amine group at the 6-position makes it a versatile intermediate for the synthesis of more complex, biologically active compounds.^[1]

Physicochemical Properties

Quantitative data for **2-Methyl-1h-indol-6-amine** is primarily based on computational predictions and data from analogous compounds, as extensive experimental characterization is not widely available in the literature.

Table 1: Physicochemical Properties of **2-Methyl-1h-indol-6-amine**

Property	Value	Source
CAS Number	102308-53-2	[1]
Molecular Formula	C ₉ H ₁₀ N ₂	[3]
Molecular Weight	146.19 g/mol	[1] [3]
IUPAC Name	2-methyl-1H-indol-6-amine	-
Appearance	Not specified (predicted to be solid)	-
pKa (amine)	Predicted: ~4-5 (aromatic amine)	General Chemical Principles
logP	Predicted: 1.5 - 2.5	Computational Models
Water Solubility	Predicted to be slightly soluble	[4]

For comparative purposes, the properties of the parent scaffold, 2-methylindole, are provided below.

Table 2: Physicochemical Properties of 2-Methylindole

Property	Value	Source
CAS Number	95-20-5	[5]
Molecular Formula	C ₉ H ₉ N	[5]
Molecular Weight	131.17 g/mol	[5]
Melting Point	57-59 °C	-
Boiling Point	273 °C	-
logP	2.5	[5]
Water Solubility	Insoluble	-

Experimental Protocols

Synthesis Protocol: Proposed Fischer Indole Synthesis

The most common and adaptable method for synthesizing 2-methyl-substituted indoles is the Fischer indole synthesis.^{[6][7]} This protocol outlines a plausible route for the synthesis of **2-Methyl-1h-indol-6-amine**, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone, followed by deprotection.

Overall Reaction: (4-Nitrophenyl)hydrazine + Acetone → 2-Methyl-6-nitro-1H-indole → **2-Methyl-1h-indol-6-amine**

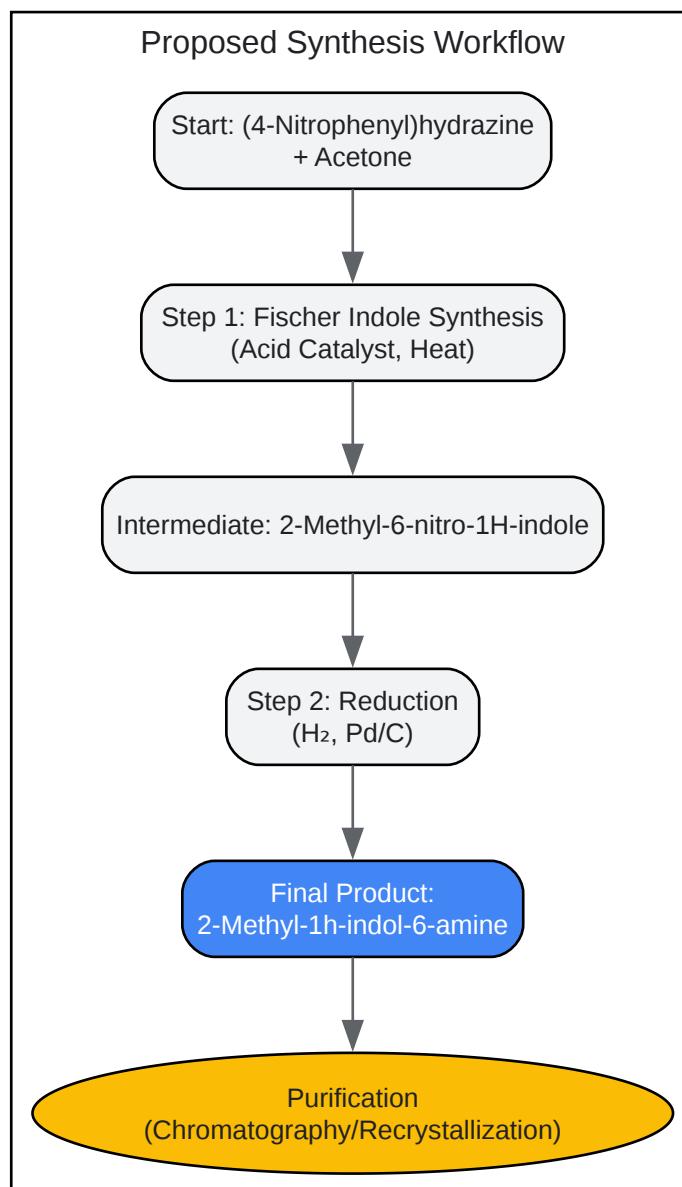
Step 1: Synthesis of 2-Methyl-6-nitro-1H-indole

- Reaction Setup: In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.^[8]
- Hydrazone Formation: Add acetone (1.1 equivalents) to the solution and stir.
- Cyclization: Carefully add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride ($ZnCl_2$), portion-wise to the mixture while maintaining the temperature.^{[6][8]} Heat the reaction mixture to reflux (typically 80-120°C) for 2-4 hours.^[8]
- Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.
- Purification: Filter the solid, wash thoroughly with water to remove the acid catalyst, and dry under a vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Step 2: Reduction of 2-Methyl-6-nitro-1H-indole

- Reaction Setup: Dissolve the synthesized 2-Methyl-6-nitro-1H-indole (1 equivalent) in a solvent like ethanol or ethyl acetate.
- Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
- Reduction: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

- Isolation: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Final Product: Concentrate the filtrate under reduced pressure to yield **2-Methyl-1h-indol-6-amine**. The product can be purified further by column chromatography if necessary.



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Caption: Proposed workflow for the synthesis of **2-Methyl-1h-indol-6-amine**.

Structural Characterization Protocols

The structural elucidation of **2-Methyl-1h-indol-6-amine** relies on standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to provide distinct signals for the protons on the aromatic ring, the C3-proton, the N-H proton of the indole ring, the C6-amino group protons, and a singlet for the C2-methyl group.[1]
- ^{13}C NMR: The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecular structure.[1]
- Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous signal assignment.

2. High-Resolution Mass Spectrometry (HRMS)

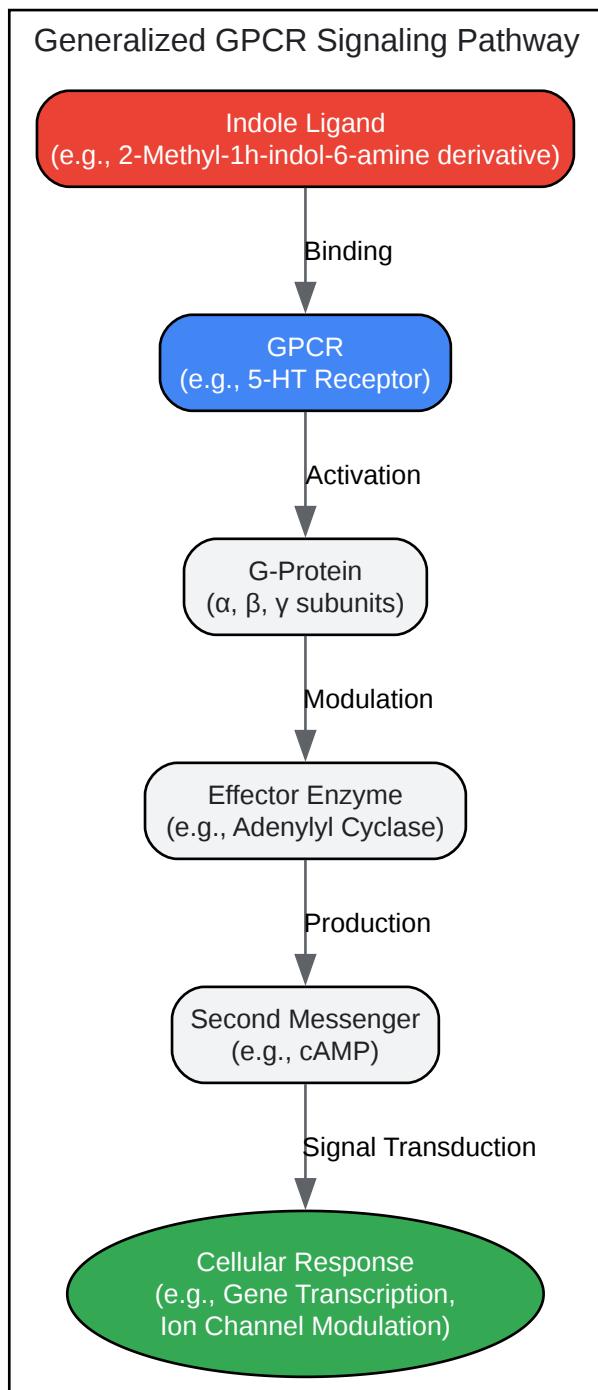
- Purpose: HRMS is critical for confirming the elemental composition of the synthesized molecule.
- Protocol: Introduce a dilute solution of the compound into an HRMS instrument, typically using electrospray ionization (ESI). The instrument will measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy (within 5 ppm).[1] This experimental mass is then compared to the theoretically calculated exact mass of C₉H₁₁N₂⁺ to confirm the molecular formula.

Biological Activity and Signaling Pathways

While specific biological activity for **2-Methyl-1h-indol-6-amine** is not extensively documented, the indole scaffold is a well-known pharmacophore. Many tryptamine and indoleamine derivatives, such as the neurotransmitter serotonin (5-hydroxytryptamine), interact with G-protein coupled receptors (GPCRs).[9][10] It is plausible that **2-Methyl-1h-indol-6-amine** or its

derivatives could exhibit affinity for serotonin (5-HT) receptors or other related biological targets.[\[11\]](#)

The diagram below illustrates a generalized signaling pathway for a GPCR, such as a 5-HT receptor, which represents a potential mechanism of action for novel indole-based ligands.



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Caption: Generalized signaling pathway for a G-protein coupled receptor (GPCR).

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References

- 1. 2-Methyl-1H-indol-6-amine|CAS 102308-53-2 [benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. 1-Methyl-1H-indol-6-amine|CAS 135855-62-8 [benchchem.com]
- 4. 2-(Aminomethyl)indole, 97% | Fisher Scientific [fishersci.ca]
- 5. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ijpr.com [ijpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
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